molecular formula C8H13NO2 B8680923 n-Butyl alpha-isocyanopropionate CAS No. 33140-30-6

n-Butyl alpha-isocyanopropionate

Cat. No. B8680923
CAS RN: 33140-30-6
M. Wt: 155.19 g/mol
InChI Key: NQUOYYARPZVTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900332B2

Procedure details

A column according to example 1 but without a dividing wall (see FIG. 1) was continuously charged via inlet (A) with a mixture of 20.6% by weight of chlorobenzene, 5.2% by weight of n-butyl α-isocyanopropionate (R1=n-butyl, R2=methyl) and 72.60% by weight of tris(2-ethylhexyl)amine.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:3]([CH3:11])[C:4]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:5])#[C-:2].C(C(CCCC)CN(CC(CC)CCCC)CC(CC)CCCC)C>ClC1C=CC=CC=1>[CH3:11][C:3]1[N:1]=[CH:2][O:5][C:4]=1[O:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])C(C(=O)OCCCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CN(CC(CCCC)CC)CC(CCCC)CC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=COC1OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.